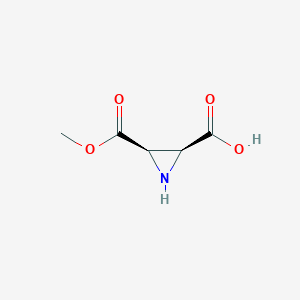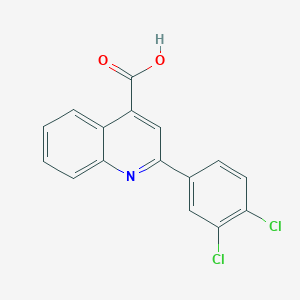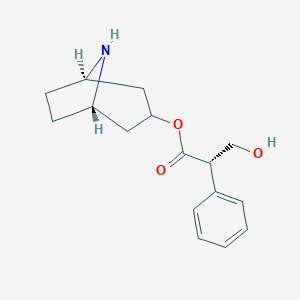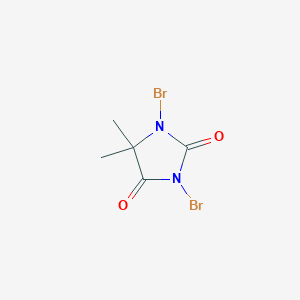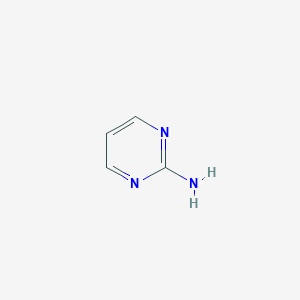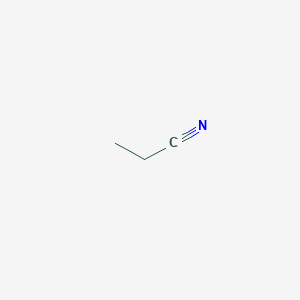
Ethyl 2-Fluoropropionate
Descripción general
Descripción
Ethyl 2-Fluoropropionate is a clear colorless to light yellow liquid . It is used as a solvent for lithium secondary batteries and as a reagent to synthesize a series of potent Nicotinic Acid receptor agonists for the treatment of dyslipidemia .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-Fluoropropionate were not found in the search results, it is known to be used as a reagent in the synthesis of various compounds . For example, it has been used in the synthesis of potent Nicotinic Acid receptor agonists .Molecular Structure Analysis
The molecular formula of Ethyl 2-Fluoropropionate is C5H9FO2 . Its molecular weight is 120.12 g/mol . The IUPAC name for this compound is ethyl 2-fluoropropanoate .Physical And Chemical Properties Analysis
Ethyl 2-Fluoropropionate has a density of 1.0±0.1 g/cm3 . Its boiling point is 125.0±8.0 °C at 760 mmHg . The compound has a vapour pressure of 12.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.3±3.0 kJ/mol . The flash point is 29.5±13.3 °C . The index of refraction is 1.368 . The molar refractivity is 27.1±0.3 cm3 . It has 2 hydrogen bond acceptors and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Ethyl 2-Fluoropropionate is a valuable reagent in the synthesis of fluorinated analogs of bioactive molecules. Due to the electronegativity of fluorine, these fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties .
Agricultural Chemistry
In agricultural research, Ethyl 2-Fluoropropionate can be used to create fluorinated pesticides and herbicides. The introduction of fluorine can lead to compounds with increased efficacy and selectivity, potentially reducing the environmental impact of these chemicals .
Material Science
Researchers in material science utilize Ethyl 2-Fluoropropionate for the development of fluoropolymer coatings. These coatings are known for their exceptional resistance to heat, chemicals, and UV radiation, making them suitable for protective and insulative applications .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Ethyl 2-Fluoropropionate serves as an NMR solvent or standard due to its distinct fluorine signal. It’s particularly useful in ^19F NMR spectroscopy, which is a powerful tool for studying the structure and dynamics of fluorinated molecules .
Medicinal Chemistry
In medicinal chemistry, Ethyl 2-Fluoropropionate is used to introduce fluorine into pharmaceuticals. This can improve drug properties such as potency, selectivity, and the ability to cross biological barriers, like the blood-brain barrier .
Peptide Synthesis
This compound is also employed in the synthesis of peptides that contain fluorinated amino acids. These modified peptides can provide insights into peptide structure and function, and they may lead to the development of novel peptide-based therapeutics .
Safety and Hazards
When handling Ethyl 2-Fluoropropionate, it is advised to avoid smoking, naked lights or ignition sources . It is also recommended to avoid generation of static electricity and to use spark-free tools when handling . Contact with incompatible materials should be avoided . It is also important to avoid contamination with oxidising agents i.e. nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. as ignition may result . Liquid and vapour are flammable. Moderate fire hazard when exposed to heat or flame. Vapour forms an explosive mixture with air. Moderate explosion hazard when exposed to heat or flame .
Mecanismo De Acción
Target of Action
Ethyl 2-Fluoropropionate is a chemical compound with the molecular formula C5H9FO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can act as a reagent in the synthesis of a series of potent nicotinic acid receptor agonists . These agonists are used for the treatment of dyslipidemia, a health condition characterized by high triglyceride levels .
Biochemical Pathways
It is known to be involved in the synthesis of Nicotinic Acid receptor agonists
Result of Action
It is known to be used in the synthesis of Nicotinic Acid receptor agonists
Propiedades
IUPAC Name |
ethyl 2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMITNOQNBVSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Fluoropropionate | |
CAS RN |
349-43-9 | |
| Record name | 349-43-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-Fluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Ethyl 2-Fluoropropionate be used as a reagent in organic synthesis?
A2: Yes, Ethyl 2-Fluoropropionate can act as a substrate in nucleophilic substitution reactions. Specifically, it has proven effective in synthesizing both diastereomers with high stereochemical control []. This reaction utilizes a polymer-supported fluoride reagent, providing a source of "naked" fluoride ions that facilitate a clean SN2 reaction mechanism [].
Q2: Can Ethyl 2-Fluoropropionate be used as a monomer in plasma polymerization for surface modification?
A3: Surprisingly, while fluorine is generally considered a poor leaving group for Atom Transfer Radical Polymerization (ATRP), research shows that Ethyl 2-Fluoropropionate can be effectively utilized as a monomer in plasma polymerization for surface modification via ARGET ATRP []. When plasma-deposited onto glass discs using RF glow discharge plasma, Ethyl 2-Fluoropropionate forms coatings capable of initiating the growth of 2-Hydroxyethyl Methacrylate (HEMA) polymer brushes []. This finding highlights the potential of Ethyl 2-Fluoropropionate in surface modification applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)


